![molecular formula C21H19NO3S2 B4606415 N~1~-[2-(PHENYLSULFANYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE](/img/structure/B4606415.png)
N~1~-[2-(PHENYLSULFANYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide is an organic compound characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved through the reaction of a phenyl halide with a thiol under basic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the oxidation of a phenylsulfanyl group to a phenylsulfonyl group using an oxidizing agent such as hydrogen peroxide or a peracid.
Amide Bond Formation: The final step involves the coupling of the phenylsulfanyl and phenylsulfonyl intermediates with a suitable amine to form the desired propanamide.
Industrial Production Methods
Industrial production of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a phenylsulfonyl group.
Reduction: The phenylsulfonyl group can be reduced back to a phenylsulfanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-(Phenylsulfanyl)phenyl]piperazine hydrochloride: Similar in structure but contains a piperazine ring instead of a propanamide group.
Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group but differing in other structural aspects.
Uniqueness
N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide is unique due to the combination of phenylsulfanyl and phenylsulfonyl groups within the same molecule
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-phenylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c23-21(15-16-27(24,25)18-11-5-2-6-12-18)22-19-13-7-8-14-20(19)26-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDZWJBACLEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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